molecular formula C10H24Cl2N2 B1424113 N-Butyl-N-methyl-4-piperidinamine dihydrochloride CAS No. 1220035-47-1

N-Butyl-N-methyl-4-piperidinamine dihydrochloride

Cat. No.: B1424113
CAS No.: 1220035-47-1
M. Wt: 243.21 g/mol
InChI Key: TZFJWPCNYHVPIM-UHFFFAOYSA-N
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Description

N-Butyl-N-methyl-4-piperidinamine dihydrochloride is a chemical compound with the molecular formula C10H24Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in pharmaceutical research and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-methyl-4-piperidinamine dihydrochloride typically involves the reaction of N-butylpiperidine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous-flow synthesis. This method involves the use of a micro fixed-bed reactor, which allows for efficient and scalable production. The starting materials are mixed and reacted in the presence of a catalyst, such as platinum on carbon (Pt/C), to yield the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-methyl-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted piperidine compounds.

Scientific Research Applications

N-Butyl-N-methyl-4-piperidinamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-N-methyl-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

N-Butyl-N-methyl-4-piperidinamine dihydrochloride can be compared with other piperidine derivatives, such as:

    N-Butylpiperidine: Lacks the methyl group, resulting in different chemical and biological properties.

    N-Methylpiperidine: Lacks the butyl group, leading to variations in its reactivity and applications.

    4-Piperidinol: Contains a hydroxyl group instead of the amine group, resulting in different chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of butyl and methyl groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications .

Properties

IUPAC Name

N-butyl-N-methylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-4-9-12(2)10-5-7-11-8-6-10;;/h10-11H,3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFJWPCNYHVPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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